molecular formula C4H10N2O4S B14614254 Ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate CAS No. 58358-64-8

Ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14614254
CAS No.: 58358-64-8
M. Wt: 182.20 g/mol
InChI Key: CSVBCASAFCRKBD-UHFFFAOYSA-N
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Description

Ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a methanesulfonyl group attached to the hydrazine moiety, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler alkyl derivatives.

Scientific Research Applications

Ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the modification of enzyme activity and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl hydrazinecarboxylate: Lacks the methanesulfonyl group, making it less reactive in certain types of reactions.

    Methanesulfonyl hydrazine: Does not have the ester group, which affects its solubility and reactivity.

    Ethyl 2-(methylsulfonyl)hydrazine-1-carboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

Ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate is unique due to the presence of both the methanesulfonyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

58358-64-8

Molecular Formula

C4H10N2O4S

Molecular Weight

182.20 g/mol

IUPAC Name

ethyl N-(methanesulfonamido)carbamate

InChI

InChI=1S/C4H10N2O4S/c1-3-10-4(7)5-6-11(2,8)9/h6H,3H2,1-2H3,(H,5,7)

InChI Key

CSVBCASAFCRKBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNS(=O)(=O)C

Origin of Product

United States

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